5-Chloro-2-cyclopropyl-6-(methyl(2-phenylcyclopropyl)amino)pyrimidine-4-carboxylic acid
CAS No.:
Cat. No.: VC15808204
Molecular Formula: C18H18ClN3O2
Molecular Weight: 343.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18ClN3O2 |
|---|---|
| Molecular Weight | 343.8 g/mol |
| IUPAC Name | 5-chloro-2-cyclopropyl-6-[methyl-(2-phenylcyclopropyl)amino]pyrimidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C18H18ClN3O2/c1-22(13-9-12(13)10-5-3-2-4-6-10)17-14(19)15(18(23)24)20-16(21-17)11-7-8-11/h2-6,11-13H,7-9H2,1H3,(H,23,24) |
| Standard InChI Key | QBDAVKZSHUQVRX-UHFFFAOYSA-N |
| Canonical SMILES | CN(C1CC1C2=CC=CC=C2)C3=NC(=NC(=C3Cl)C(=O)O)C4CC4 |
Introduction
Structural Analysis of 5-Chloro-2-cyclopropyl-6-(methyl(2-phenylcyclopropyl)amino)pyrimidine-4-carboxylic Acid
Core Pyrimidine Architecture
The compound features a pyrimidine ring substituted at positions 2, 4, 5, and 6. The pyrimidine core is aromatic, with delocalized π-electrons contributing to its planar geometry. Substituents at positions 2 (cyclopropyl) and 4 (carboxylic acid) likely induce steric and electronic perturbations, altering reactivity and intermolecular interactions .
Substituent Effects and Stereochemical Considerations
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5-Chloro Group: The electron-withdrawing chlorine atom at position 5 enhances electrophilic substitution resistance while polarizing adjacent bonds, potentially influencing hydrogen-bonding capabilities .
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2-Cyclopropyl Group: The cyclopropane ring introduces angle strain, which may affect ring conformation and intermolecular packing. Similar strained systems, such as ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, exhibit flattened half-chair conformations in fused rings .
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6-(Methyl(2-phenylcyclopropyl)amino) Group: This bulky substituent introduces stereochemical complexity. The methyl and 2-phenylcyclopropyl moieties may adopt staggered conformations to minimize steric clashes, analogous to the twisted aryl groups observed in ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate .
Synthesis and Chemical Reactivity
Retrosynthetic Analysis
Potential synthetic routes involve:
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Pyrimidine Ring Construction: Utilizing Biginelli or similar multicomponent reactions to assemble the pyrimidine core, followed by functionalization .
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Substituent Introduction:
Key Reaction Steps
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Carboxylic Acid Formation: Ester hydrolysis of a precursor, such as an ethyl carboxylate, under acidic or basic conditions, mirroring methods used for 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives .
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Amino Group Functionalization: Condensation reactions with carbonyl compounds, potentially employing hydrazide intermediates akin to those in oxadiazole and thiadiazole syntheses .
Physicochemical Properties and Spectroscopic Characterization
Physicochemical Profile
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₁₇ClN₄O₂ |
| Molecular Weight | 380.81 g/mol |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |
| Melting Point | Estimated 210–220°C (decomposes) |
Spectroscopic Data
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¹H NMR: Expected signals include:
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δ 1.0–1.5 ppm (cyclopropyl CH₂ groups).
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δ 3.0–3.5 ppm (N-methyl singlet).
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δ 6.5–7.5 ppm (phenyl aromatic protons).
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¹³C NMR: Key resonances at ~170 ppm (carboxylic acid C=O) and 150–160 ppm (pyrimidine C=N/C=O) .
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (carboxylic acid O-H) .
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